molecular formula C14H12N4O4S B2938996 N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-09-9

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2938996
CAS No.: 865591-09-9
M. Wt: 332.33
InChI Key: JJXHNLCAFSVPTF-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Future Directions

The compound shows great potential to be used as a template for new drugs against CML . Despite not having a more negative value than the control molecule (Imatinib; ΔG = -12.8 kcal mol -1), a molecular docking study revealed an energy affinity of ΔG = -10.3 kcal mol -1 for this compound . This suggests that it could be further explored in the field of drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating the reactants in the presence of a base, such as triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted multi-component reactions. This green chemistry approach allows for the synthesis of thiazolopyrimidine derivatives under solvent-free conditions, which is both environmentally friendly and efficient . The use of ionic liquids as catalysts can further enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include amino derivatives and substituted thiazolopyrimidines, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the nitro group and the thiazolopyrimidine core structure contributes to its potent anti-inflammatory and antibacterial properties .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-3,6-7H,4-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXHNLCAFSVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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